molecular formula C10H22N2O B14301011 N-[2-(Dimethylamino)ethyl]hexanamide CAS No. 114011-25-5

N-[2-(Dimethylamino)ethyl]hexanamide

Cat. No.: B14301011
CAS No.: 114011-25-5
M. Wt: 186.29 g/mol
InChI Key: UCMIHHNXXZIFRT-UHFFFAOYSA-N
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Description

It is synthesized via enzymatic methods, as noted in , resulting in a colorless oil. Key properties include:

  • Molecular formula: C₁₀H₂₁N₂O
  • Molecular weight: 185.29 g/mol (calculated).
  • Physical state: Colorless oil .

Properties

CAS No.

114011-25-5

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]hexanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-6-7-10(13)11-8-9-12(2)3/h4-9H2,1-3H3,(H,11,13)

InChI Key

UCMIHHNXXZIFRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexanoyl chloride+N,N-dimethylethylenediamineThis compound+HCl\text{Hexanoyl chloride} + \text{N,N-dimethylethylenediamine} \rightarrow \text{this compound} + \text{HCl} Hexanoyl chloride+N,N-dimethylethylenediamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hexanoic acid and dimethylaminoethanol.

    Reduction: Formation of N-[2-(Dimethylamino)ethyl]hexylamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Increasing the alkyl chain (e.g., octanamide vs.
  • Amino Group: Replacing dimethylamino with pyrrolidinyl () or morpholinyl groups alters basicity and hydrogen-bonding capacity, which may influence reactivity in catalysis or drug-target interactions .
  • Aromatic Substituents : Compounds like 2-ethyl-N-(2-ethylphenyl)hexanamide () exhibit increased steric bulk and aromaticity, likely reducing solubility but enhancing stability in hydrophobic environments .
2.3. Physical and Spectroscopic Properties

provides NMR data for select analogs:

Compound ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm)
Hexanamide (33 ) δ 2.28 (t, 2H, COCH₂), 2.21 (s, 6H, N(CH₃)₂) δ 173.5 (C=O), 56.8 (N(CH₃)₂)
Octanamide (32 ) δ 2.29 (t, 2H, COCH₂), 2.22 (s, 6H, N(CH₃)₂) δ 173.6 (C=O), 56.9 (N(CH₃)₂)
Butyramide (34 ) δ 2.25 (t, 2H, COCH₂), 2.20 (s, 6H, N(CH₃)₂) δ 173.3 (C=O), 56.7 (N(CH₃)₂)

Analysis :

  • The dimethylamino group consistently appears at δ ~2.20 ppm in ¹H-NMR and ~56 ppm in ¹³C-NMR, confirming its structural integrity across analogs.
  • Longer alkyl chains (e.g., octanamide) show slight upfield shifts for carbonyl carbons (δ 173.6 ppm vs. 173.3 ppm for butyramide), reflecting electronic effects .
2.4. Reactivity and Functional Performance
  • Biological Activity: In , a dimethylaminoethyl-substituted acetamide (compound 1h) demonstrated potent anticancer activity (IC₅₀ = 14.45 μM against P388 cells), attributed to improved DNA binding via the tertiary amino group .
  • Polymer Chemistry: highlights that dimethylamino groups enhance reactivity in resin cements. For example, 2-(dimethylamino) ethyl methacrylate improved degree of conversion when paired with co-initiators . This implies that the dimethylaminoethyl group in the main compound could similarly act as a reactive site in polymer matrices.

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